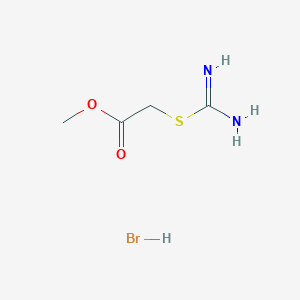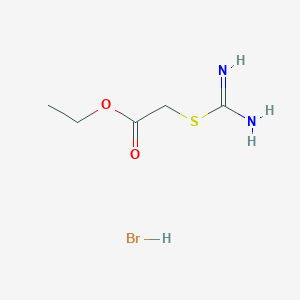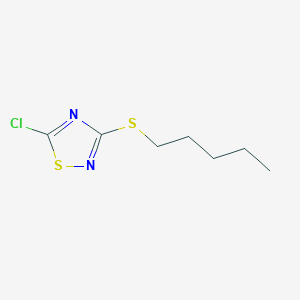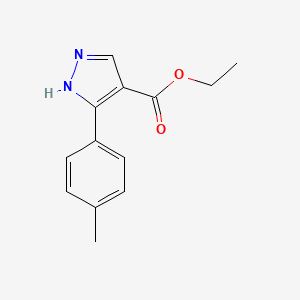![molecular formula C6H9ClN2S2 B6350022 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 91912-49-1](/img/structure/B6350022.png)
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a thiadiazole ring substituted with a chlorine atom at the 5-position and a 2-methylpropylsulfanyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-thiol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-Chloro-1,2,4-thiadiazole-3-thiol
- 2-Methylpropyl-1,2,4-thiadiazole
- 5-Chloro-3-methyl-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 2-methylpropylsulfanyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-chloro-3-(2-methylpropylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNRWCQXLZTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)

![5-Chloro-3-{[(3,4-difluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349958.png)
![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349971.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)
![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)

![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

